methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
Overview
Description
“Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the CAS Number: 120781-01-3 . It has a molecular weight of 219.04 and its IUPAC name is the same as the common name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BrN2O2/c1-9-3-8-4 (5 (9)7)6 (10)11-2/h3H,1-2H3
. This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 219.04 .
Scientific Research Applications
Synthesis and Derivative Formation
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate serves as a precursor in the regioselective synthesis of highly cytotoxic derivatives. A study by Bellina et al. (2008) highlights a method for creating 4,5-diaryl-1-methyl-1H-imidazoles, which are highly cytotoxic against various human tumor cell lines. This process involves a palladium-catalyzed C-5 arylation, followed by selective bromination and a Suzuki-type reaction, showcasing its potential in medicinal chemistry and drug development (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Catalysis and Green Chemistry
Research by Shaterian and Ranjbar (2011) demonstrates the use of Bronsted acidic ionic liquids in the synthesis of highly substituted imidazoles. This method, utilizing environmentally friendly catalysts, emphasizes the role of this compound in facilitating reactions under thermal solvent-free conditions, contributing to the advancement of green chemistry practices (Shaterian & Ranjbar, 2011).
Antimicrobial and Antitumor Activities
A variety of derivatives synthesized from this compound exhibit significant biological activities. For instance, Vekariya et al. (2017) explored the antimicrobial and antimalarial potentials of imidazo[2,1-b]thiazole derivatives, indicating the chemical's importance in developing new therapeutic agents (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).
Chemical Fixation of Carbon Dioxide
Research by Girard et al. (2014) on imidazolium-based ionic liquids showcases the utilization of this compound in the chemical fixation of CO2, transforming it into valuable products. This study provides insights into sustainable methods for CO2 utilization, highlighting the versatility of this compound in catalysis and environmental applications (Girard, Simon, Zanatta, Marmitt, Gonçalves, & Dupont, 2014).
Advanced Material Synthesis
The synthesis of advanced materials often utilizes this compound as a key intermediate. For example, the compound has been used in the preparation of hypoxia-selective multikinase inhibitors, demonstrating its utility in creating complex molecular architectures for therapeutic applications (Lu, Ashoorzadeh, Anderson, Patterson, & Smaill, 2013).
Safety and Hazards
The safety information for “methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate” indicates that it may be irritating to eyes, respiratory system, and skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound interacts with multiple biochemical pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
Properties
IUPAC Name |
methyl 5-bromo-1-methylimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRFNSRETLLTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227934 | |
Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120781-01-3 | |
Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120781-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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